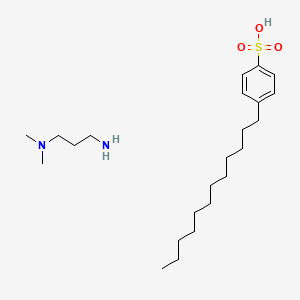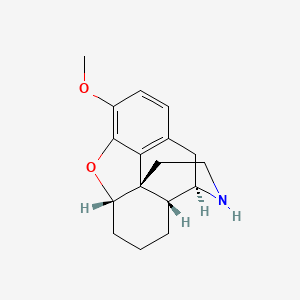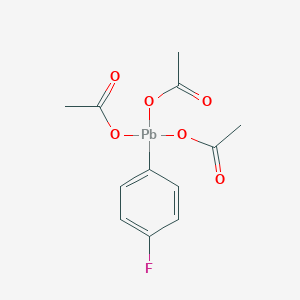
Tris(acetyloxy)(4-fluorophenyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetyloxy)(4-fluorophenyl)plumbane is a chemical compound with the molecular formula C12H13FO6Pb It is an organolead compound, which means it contains a lead atom bonded to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(4-fluorophenyl)plumbane typically involves the reaction of lead acetate with 4-fluorophenyl acetate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(acetyloxy)(4-fluorophenyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into simpler lead-containing compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Applications De Recherche Scientifique
Tris(acetyloxy)(4-fluorophenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Tris(acetyloxy)(4-fluorophenyl)plumbane involves its interaction with molecular targets through its lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Tris(acetyloxy)phenylplumbane: Similar structure but without the fluorine atom.
Tris(acetyloxy)(4-chlorophenyl)plumbane: Contains a chlorine atom instead of fluorine.
Tris(acetyloxy)(4-bromophenyl)plumbane: Contains a bromine atom instead of fluorine.
Uniqueness: Tris(acetyloxy)(4-fluorophenyl)plumbane is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
53243-78-0 |
|---|---|
Formule moléculaire |
C12H13FO6Pb |
Poids moléculaire |
479 g/mol |
Nom IUPAC |
[diacetyloxy-(4-fluorophenyl)plumbyl] acetate |
InChI |
InChI=1S/C6H4F.3C2H4O2.Pb/c7-6-4-2-1-3-5-6;3*1-2(3)4;/h2-5H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
Clé InChI |
UXHDHOFISDPEGY-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)O[Pb](C1=CC=C(C=C1)F)(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



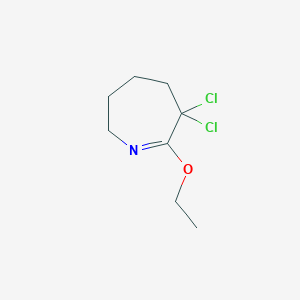
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
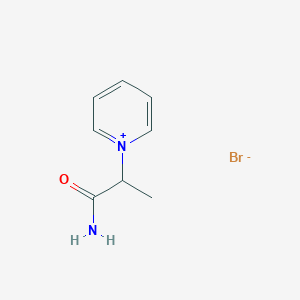
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
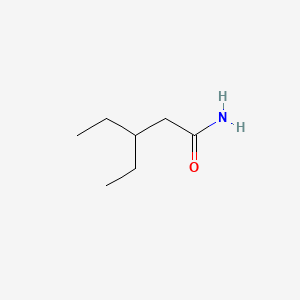
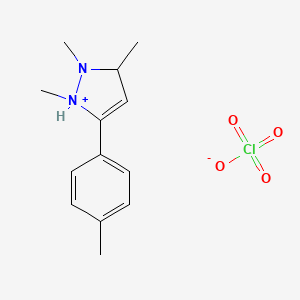
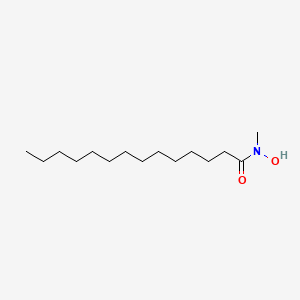

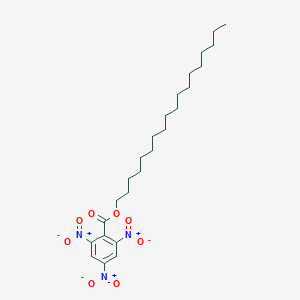
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
